

Dimethyl D-malate CAS number and structure

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Compound of Interest

Compound Name: (R)-Dimethyl 2-hydroxysuccinate

Cat. No.: B1313653

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An In-Depth Technical Guide to Dimethyl D-malate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl D-malate, a chiral synthon with applications in organic synthesis and potentially in drug development. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications.

Chemical Identity and Structure

CAS Number: 70681-41-3[1][2]

Chemical Formula: C₆H₁₀O₅[1]

Synonyms: D-(+)-Malic acid dimethyl ester, Dimethyl (R)-(+)-malate, (R)-(+)-Dimethyl malate, Dimethyl (R)-2-hydroxysuccinate[1]

Structure:

Dimethyl D-malate is the dimethyl ester of D-malic acid. The structure consists of a four-carbon butanedioate backbone with a hydroxyl group at the second carbon and two methyl ester groups at the first and fourth carbons. The "D" configuration denotes the specific stereochemistry at the chiral center (carbon 2).

Physicochemical Properties

The following table summarizes the key physicochemical properties of Dimethyl D-malate and its related isomers. It is crucial to distinguish between the specific D-isomer and the racemic (DL) or L-isomer, as properties can vary.

Property	Value	Isomer	Reference
Molecular Weight	162.14 g/mol	D, L, or DL	[3]
Boiling Point	104-108 °C at 1 mmHg	L-isomer	[4]
205 °C at 760 mmHg	DL-isomer	[5]	
249.6 ± 20.0 °C at 760 mmHg	DL-isomer	[6]	
Density	1.232 g/mL at 20 °C	L-isomer	[4]
1.2 ± 0.1 g/cm ³	DL-isomer	[6]	
Refractive Index	n _{20/D} 1.441	L-isomer	[4]
Optical Activity	[α] _{20/D} +6.5°, neat	L-isomer (note: sign would be opposite for D)	[4]
Flash Point	>230 °F (>110 °C)	L-isomer	[4]
100.1 ± 15.3 °C	DL-isomer	[6]	
Solubility	Sparingly in Chloroform, Slightly in Methanol	L-isomer	[4]

Synthesis of Dimethyl D-malate: An Experimental Protocol

The following is a detailed experimental protocol for the synthesis of Dimethyl D-malate, adapted from a reported synthesis of its enantiomer, Dimethyl L-malate.[4] This Fischer esterification reaction is a standard method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Materials:

- D-malic acid
- Methanol (anhydrous)
- Thionyl chloride (SOCl_2) or concentrated Sulfuric Acid (H_2SO_4)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Ice-water bath
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

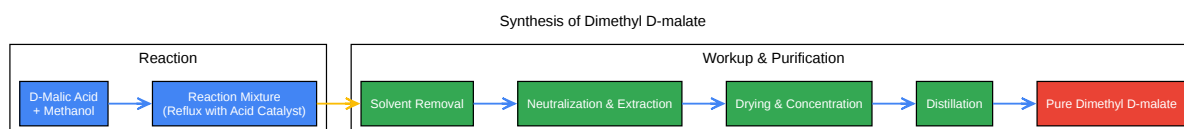
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-malic acid in an excess of anhydrous methanol. The reaction should be performed under a fume hood.
- **Catalyst Addition:** Cool the solution in an ice-water bath. Slowly and dropwise, add the acid catalyst (e.g., thionyl chloride or concentrated sulfuric acid). The addition should be done carefully to control the exothermic reaction.
- **Reflux:** After the addition of the catalyst, remove the ice-water bath and heat the reaction mixture to reflux. Allow the reaction to proceed for several hours (e.g., 16 hours) to ensure complete esterification.

- **Solvent Removal:** After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.
- **Workup:** To the residue, add a saturated solution of sodium bicarbonate to neutralize the acid catalyst. The aqueous phase is then extracted multiple times with ethyl acetate.
- **Washing:** Combine the organic phases and wash them sequentially with water and then with a saturated saline solution.
- **Drying and Concentration:** Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent (ethyl acetate) by concentration under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product, a light yellow oil, can be further purified by distillation under reduced pressure to obtain pure Dimethyl D-malate.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of Dimethyl D-malate.



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Caption: Workflow for the synthesis of Dimethyl D-malate.

Applications in Research and Drug Development

Dimethyl D-malate, as a chiral building block, holds potential in various areas of chemical synthesis and is of interest to the pharmaceutical industry.

- **Chiral Synthon:** D-malate and its derivatives are valuable as a source of chirality in the synthesis of complex organic molecules.[7] Enantiomerically pure compounds are critical in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.
- **Synthesis of Bioactive Molecules:** The L-isomer of dimethyl malate has been utilized in the preparation of cytochrome P450 metabolites of arachidonic acid and cyclic sulfolanes that exhibit potential as HIV-1 protease inhibitors.[4] This suggests that Dimethyl D-malate could similarly serve as a precursor for other biologically active compounds.
- **Agrochemicals and Polymers:** While not directly related to drug development, related compounds like dimethyl maleate are used as intermediates for agricultural products and in the production of polymers, indicating the broader industrial relevance of such diesters.[8]

It is important to distinguish Dimethyl D-malate from Dimethyl Fumarate (DMF), a structurally related but distinct compound. DMF is an FDA-approved drug for treating psoriasis and multiple sclerosis and is known to interact with the Nrf2 and NF-κB signaling pathways.[9][10] While Dimethyl D-malate does not have the same established biological activity, its utility as a chiral building block for novel therapeutics remains an area of interest for researchers.

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